molecular formula C7H4F2O B074705 2,4-Difluorobenzaldehyde CAS No. 1550-35-2

2,4-Difluorobenzaldehyde

Cat. No.: B074705
CAS No.: 1550-35-2
M. Wt: 142.10 g/mol
InChI Key: WCGPCBACLBHDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorobenzaldehyde (CAS: 1550-35-2) is a fluorinated aromatic aldehyde with the molecular formula C₇H₄F₂O and a molecular weight of 142.10 g/mol. Key physical properties include:

  • Boiling point: 168.6°C
  • Melting point: 2–3°C
  • Density: 1.3 g/cm³
  • Flash point: 55°C . It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and liquid crystal materials due to its electron-deficient aromatic ring, which enhances reactivity in nucleophilic additions and condensations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzaldehyde can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the fluorination of 2,4-dichlorobenzaldehyde using potassium fluoride in the presence of a catalyst such as ethylene glycol dialkyl ether .

Chemical Reactions Analysis

2,4-Difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Substituents
2,4-Difluorobenzaldehyde 1550-35-2 C₇H₄F₂O 142.10 168.6 2–3 2-F, 4-F
4-Fluorobenzaldehyde 459-57-4 C₇H₅FO 124.11 180–182 -7 4-F
2,5-Difluorobenzaldehyde 2646-90-4 C₇H₄F₂O 142.10 165–167 18–20 2-F, 5-F
5-Chloro-2,4-difluorobenzaldehyde 695187-29-2 C₇H₃ClF₂O 176.55 N/A N/A 2-F, 4-F, 5-Cl
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ 188.13 N/A N/A 3-OCH₃, 4-OCHF₂

Key Observations :

  • Fluorine Position : The number and position of fluorine atoms significantly influence melting/boiling points. For example, 2,5-difluorobenzaldehyde has a higher melting point (18–20°C) than this compound (2–3°C) due to differences in molecular packing .
  • Bulkier Substituents : 4-(Difluoromethoxy)-3-methoxybenzaldehyde has a higher molecular weight (188.13 g/mol) and reduced volatility compared to simpler fluorinated benzaldehydes .

Reaction Yields and Scalability

Compound Reaction Type Catalyst/Reagents Yield (%) Scalability (Max Reported) Cost Efficiency
This compound Imine formation Formic acid 67.3 500 g scale (96.8% yield) 6.7x cheaper than alternative routes
This compound Mechanochemical imine synthesis p-Anisidine, HMDS 95 2.6 mmol → 95% yield High scalability
4-Fluorobenzaldehyde Wittig reaction Phosphonium salt, NaOH ~70–80 N/A Moderate
2,5-Difluorobenzaldehyde Aldol condensation Acidic catalysts ~60–75 Limited data Higher cost (¥19,000/25g)

Key Observations :

  • This compound exhibits superior scalability and cost-effectiveness in optimized syntheses, such as one-pot methods using formic acid .
  • Mechanochemical methods (e.g., ball milling) enable high yields (95%) with minimal solvent waste, making this compound a preferred substrate for green chemistry .

Electronic and Steric Effects

  • Electron-Withdrawing Effects : Fluorine substituents deactivate the aromatic ring, directing electrophilic substitutions to meta positions. For example, this compound reacts regioselectively in thienyl chalcone synthesis to form (E)-configured products .

Key Observations :

  • This compound derivatives, such as imidazo[1,2-a]pyridines, demonstrate potent anticancer activity due to enhanced membrane permeability from fluorine atoms .
  • Chlorinated analogs (e.g., 5-chloro-2,4-difluorobenzaldehyde) improve herbicide stability but may raise environmental concerns .

Biological Activity

2,4-Difluorobenzaldehyde (DFBA), a fluorinated aromatic aldehyde, has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of DFBA, exploring its pharmacological properties, enzymatic interactions, and implications in drug development.

  • Molecular Formula : C7_7H4_4F2_2O
  • Molecular Weight : 142.10 g/mol
  • Physical State : Colorless to light orange liquid
  • Flash Point : 55 °C

Enzymatic Interactions

DFBA has been studied for its interaction with various enzymes. A notable study reported that DFBA undergoes enzymatic Baeyer-Villiger oxidation catalyzed by the flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO). This enzyme exhibited significant activity towards DFBA, converting it into corresponding fluorophenyl formates and minor amounts of fluorobenzoic acids. The reaction demonstrated that DFBA could serve as a substrate without substrate inhibition, which is an advantage for enzymatic processes .

Pharmacological Potential

Research indicates that DFBA derivatives may possess significant pharmacological properties. For instance, compounds derived from DFBA have been evaluated for their inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and type 2 diabetes management. One study highlighted that certain DFBA derivatives showed promising DPP-4 inhibitory activity, suggesting their potential as therapeutic agents for diabetes treatment .

Structure-Activity Relationship (SAR)

The biological activity of DFBA can be influenced by its structural modifications. The introduction of fluorine substituents at specific positions on the benzaldehyde ring has been shown to enhance the potency of compounds against DPP-4. For example, the presence of a fluorine atom at the 4-position significantly increased metabolic stability and DPP-4 inhibitory activity compared to non-fluorinated analogs .

Case Study 1: DPP-4 Inhibition

A series of DFBA derivatives were synthesized and tested for their DPP-4 inhibitory activity. The most potent compound exhibited an IC50_{50} value of 4.9 nM, demonstrating a marked improvement over existing DPP-4 inhibitors like sitagliptin. The study concluded that the structural features of DFBA play a critical role in enhancing its pharmacological efficacy .

CompoundIC50_{50} (nM)Remarks
DFBA Derivative A4.9Highly potent
Sitagliptin~10Standard comparator

Case Study 2: Enzymatic Conversion

In another investigation focusing on the enzymatic conversion of DFBA, it was found that HAPMO efficiently catalyzed the transformation of DFBA into fluorophenols. This reaction pathway highlights the utility of DFBA in synthesizing valuable intermediates for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing imine derivatives using 2,4-difluorobenzaldehyde?

  • Methodology : this compound reacts with amines under mild conditions to form imines. For example, refluxing with methanesulfonamide in ethanol, catalyzed by glacial acetic acid, yields N-(2,4-difluorobenzylidene)methanesulfonamide. Reaction optimization includes controlling stoichiometry (1:1 molar ratio) and reflux duration (~4 hours), followed by solvent evaporation and purification .
  • Characterization : Products are confirmed via 1H^1H and 13C^{13}C NMR, with key signals for the aldehyde-derived imine (e.g., δ 8.99 ppm for the imine proton in CDCl3_3) .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Safety Protocols : Classified under UN 1989 (flammable liquid), it requires storage at 0–6°C in airtight containers. Use fume hoods to avoid inhalation, and wear nitrile gloves due to its irritant properties .
  • Transport : Labeled as a Category 3 flammable liquid for international shipping (air, sea, and road) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Key Methods :

  • NMR : 19F^{19}F-NMR identifies fluorine environments, while 1H^1H-NMR detects aldehyde protons (δ ~10 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (142.103 g/mol) .
  • IR Spectroscopy : Aldehyde C=O stretching (~1700 cm1^{-1}) and aromatic C-F vibrations (~1200 cm1^{-1}) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic and structural properties of this compound?

  • Methodology : Density functional theory (B3LYP/6-311++G(d,p)) predicts molecular geometry, vibrational frequencies, and electronic transitions. For example, calculations reveal the planarity of the benzaldehyde ring and the influence of fluorine substituents on electron density distribution .
  • Validation : Experimental IR and Raman spectra align with computed vibrational modes, particularly C-F and C=O stretches .

Q. What strategies resolve contradictions between experimental and computational data for fluorinated benzaldehyde derivatives?

  • Case Study : Discrepancies in bond lengths or vibrational frequencies may arise from solvent effects or basis set limitations. Hybrid approaches, such as incorporating polarizable continuum models (PCM) for solvent corrections, improve agreement between DFT results and experimental NMR/IR data .

Q. How is this compound utilized in medicinal chemistry for radiopharmaceutical development?

  • Application : It serves as a precursor for PET radiotracers. For instance, 3,5-difluorobenzaldehyde (a structural analog) is used in synthesizing synaptic vesicle glycoprotein ligands. Key steps include nucleophilic fluorination and chiral resolution to achieve high radiochemical purity (>95%) .

Q. What are the challenges in synthesizing this compound-derived heterocycles, and how are they addressed?

  • Synthesis Issues : Fluorine’s electron-withdrawing effect can hinder cyclization. Strategies include using Lewis acids (e.g., BF3_3·Et2_2O) to activate carbonyl groups or microwave-assisted synthesis to accelerate reaction kinetics .
  • Example : this compound reacts with thiazole derivatives under microwave irradiation to form antifungal agents, with yields improved by 20–30% compared to conventional heating .

Properties

IUPAC Name

2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGPCBACLBHDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165788
Record name 2,4-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550-35-2
Record name 2,4-Difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1550-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

30 ml (27 g) of decahydronaphthalene and 0.5 g (2.3×10-4 ml) of a catalyst of 5% palladium on a barium sulfate support were added to the flask containing the 2,4-difluorobenzoylchloride. The reaction was purged with H2 for 0.25 hour, then the temperature was raised to 130° C. Hydrogen was dispersed through the system for 6 hours. The product 2,4-difluorobenzaldehyde was isolated as a colorless liquid. Yield 9.8 g (82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
barium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.00023 mL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

158.5 g (1 mol) of a mixture of 56% of 4-chloro-2-fluoro-benzaldehyde and 44% of 2-chloro-4-fluorobenzaldehyde were heated together with 700 g of sulfolane and 75 g (1.29 mol) of potassium fluoride at 215° C. for 10 h. The working up was carried out as in Example 1. 99.5 g of 2,4-difluorobenzaldehyde equivalent to 70% of the feed-stock was obtained.
[Compound]
Name
mixture
Quantity
158.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2,4-Difluorobromobenzene (18.5 g) was added to dry diethyl ether (150 ml), cooled to -75° C. and n-butyllithium (61 5 ml of a 1.55 molar solution in hexane) was added under dry nitrogen over a period of 45 minutes. The mixture was stirred at -70° C. for a further 20 minutes and dry dimethylformamide (7.65 g) was added in dry diethyl ether (30 ml) at -70° C. over a period of 30 minutes. The mixture was stirred for 40 minutes and allowed to warm to -50° C. over a further 15 minutes. A solution of ammonium chloride (30 g) in water (100 ml) was added and the ether layer separated. The aqueous layer was further extracted with diethyl ether (2×50 ml) and the combined ethereal extracts were dried and evaporated to yield a pale yellow oil which was distilled at the water pump to give the desired product (13.0 g) b.p. 52°-55° C. at 14 mm Hg.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
61
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.65 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Difluorobenzaldehyde
2,4-Difluorobenzaldehyde
2,4-Difluorobenzaldehyde
2,4-Difluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.